2-Hex-1-ynyl-nicotinonitrile
CAS No.: 118159-95-8
Cat. No.: VC0241371
Molecular Formula: C12H12N2
Molecular Weight: 184.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 118159-95-8 |
|---|---|
| Molecular Formula | C12H12N2 |
| Molecular Weight | 184.24 g/mol |
| IUPAC Name | 2-hex-1-ynylpyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C12H12N2/c1-2-3-4-5-8-12-11(10-13)7-6-9-14-12/h6-7,9H,2-4H2,1H3 |
| Standard InChI Key | ICYHPOWJSIBFKW-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC#CC1=C(C=CC=N1)C#N |
Introduction
2-Hex-1-ynyl-nicotinonitrile is a chemical compound with the CAS number 118159-95-8. It is characterized by the presence of a hexynyl group attached to a nicotinonitrile structure. The molecular formula of this compound is C₁₂H₁₂N₂, and its molar mass is approximately 184.24 g/mol .
Synthesis and Applications
2-Hex-1-ynyl-nicotinonitrile is synthesized through organic chemistry methods, typically involving the reaction of nicotinonitrile with a hexynyl group donor. The specific synthesis route may vary depending on the desired yield and purity. This compound can be used in various applications, including pharmaceutical research and organic synthesis, due to its unique structure and reactivity.
Suppliers and Availability
2-Hex-1-ynyl-nicotinonitrile is available from several chemical suppliers, including Alfa Chemistry and P&S Chemicals. These suppliers offer the compound in various quantities, often with a purity of 96% .
Safety and Handling
While specific safety data for 2-Hex-1-ynyl-nicotinonitrile may not be widely available, handling this compound should follow standard safety protocols for organic chemicals. This includes wearing protective gear and ensuring proper ventilation during handling.
Research Findings
Research on 2-Hex-1-ynyl-nicotinonitrile is limited, but its unique structure suggests potential applications in fields such as medicinal chemistry and materials science. Further studies are needed to fully explore its properties and uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume